molecular formula C12H19NO3 B11755389 tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate

tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate

Cat. No.: B11755389
M. Wt: 225.28 g/mol
InChI Key: PTEMABXDMQEOQK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate typically involves the reaction of a bicyclic ketone with tert-butyl carbamate under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound is used in biological and medicinal research to study its effects on different biological pathways. It may be investigated for its potential therapeutic properties or as a tool to understand specific biochemical processes .

Industry: In industrial settings, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

  • tert-Butyl N-{5-oxobicyclo[2.2.1]heptan-2-yl}carbamate
  • tert-Butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate

Comparison: tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate is unique due to its specific bicyclic structure and the presence of a ketone group at the 6-position. This structural feature distinguishes it from similar compounds, which may have different functional groups or substitutions at various positions on the bicyclic ring .

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl N-(6-oxo-2-bicyclo[2.2.1]heptanyl)carbamate

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-9-5-7-4-8(9)10(14)6-7/h7-9H,4-6H2,1-3H3,(H,13,15)

InChI Key

PTEMABXDMQEOQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC1C(=O)C2

Origin of Product

United States

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